4-Methoxy-9-methyl-1-nitrocarbazole
Description
4-Methoxy-9-methyl-1-nitrocarbazole is a substituted carbazole derivative characterized by a methoxy group (-OCH₃) at the 4-position, a methyl group (-CH₃) at the 9-position, and a nitro group (-NO₂) at the 1-position of the carbazole backbone. Carbazole derivatives are heterocyclic aromatic compounds with a fused benzene and pyrrole structure, widely studied for their photophysical, electronic, and pharmacological properties. Its synthesis likely involves nitration of a pre-substituted carbazole precursor, analogous to methods described for related compounds .
Properties
IUPAC Name |
4-methoxy-9-methyl-1-nitrocarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-15-10-6-4-3-5-9(10)13-12(19-2)8-7-11(14(13)15)16(17)18/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETLIQJMUQKCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C=CC(=C31)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities between 4-methoxy-9-methyl-1-nitrocarbazole and other nitro-substituted carbazole derivatives allow for comparative analysis based on substituent effects, reactivity, and physical properties. Below is a detailed comparison supported by data from the provided evidence:
Substituent Position and Reactivity
- Nitration Selectivity :
In nitration reactions, the position of nitro group introduction is influenced by existing substituents. For example:- 5(or 7)-Nitro-9-benzoyl-3-methyltetrahydrocarbazole (m.p. 142–145°C) forms via nitration of 9-benzoyl-3-methyltetrahydrocarbazole in acetic acid. The benzoyl and methyl groups likely direct nitration to the 5- or 7-position .
- 5(or 7)-Nitro-6-chlorotetrahydrocarbazole (m.p. 183–185°C) results from nitration of 6-chlorotetrahydrocarbazole in concentrated H₂SO₄, where the chloro group directs electrophilic attack .
- 4-Methoxy-9-methyl-1-nitrocarbazole : The electron-donating methoxy group at the 4-position may favor nitration at the 1-position, contrasting with electron-withdrawing groups (e.g., Cl, benzoyl) that direct nitration to other positions.
Physical Properties
Melting points and solubility are strongly influenced by substituent size and polarity:
- Solubility : The methoxy group in 4-methoxy-9-methyl-1-nitrocarbazole may enhance solubility in polar aprotic solvents compared to chloro- or benzoyl-substituted analogs.
Stability and Byproducts
- Hydroxy Byproducts : Nitration of 9-carbethoxy-3-methyltetrahydrocarbazole yields ethyl 10:11-dihydroxyhexahydrocarbazole carboxylate (m.p. 135°C), indicating competing hydroxylation under acidic conditions .
- 4-Methoxy-9-methyl-1-nitrocarbazole : The presence of a nitro group may reduce susceptibility to oxidation compared to hydroxy-substituted analogs.
Research Findings and Implications
- Regioselectivity : Electron-donating groups (e.g., OCH₃) activate specific positions for nitration, whereas electron-withdrawing groups (e.g., Cl) deactivate others. This aligns with the observed synthesis of 1-nitro substitution in the target compound .
- Pharmacological Potential: Nitro-carbazoles are explored for anticancer activity; the methyl and methoxy groups in 4-methoxy-9-methyl-1-nitrocarbazole may enhance bioavailability compared to bulkier derivatives.
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